molecular formula C7H5N5O2 B2787271 5-Carboxy-2-(5-tetrazolyl)-pyridine CAS No. 117668-04-9

5-Carboxy-2-(5-tetrazolyl)-pyridine

Cat. No.: B2787271
CAS No.: 117668-04-9
M. Wt: 191.15
InChI Key: AOENMVXVGUYPCW-UHFFFAOYSA-N
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Description

5-Carboxy-2-(5-tetrazolyl)-pyridine is a heterocyclic compound that features a pyridine ring substituted with a carboxyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Carboxy-2-(5-tetrazolyl)-pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanopyridine with sodium azide in the presence of a catalyst to form the tetrazole ring, followed by carboxylation to introduce the carboxyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the carboxyl group.

    Reduction: Reduction reactions may target the tetrazole ring or the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to partially or fully reduced pyridine or tetrazole rings.

Scientific Research Applications

5-Carboxy-2-(5-tetrazolyl)-pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.

Mechanism of Action

The mechanism by which 5-Carboxy-2-(5-tetrazolyl)-pyridine exerts its effects is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biochemical pathways.

Comparison with Similar Compounds

    5-Carboxy-2-pyridyl-tetrazole: Similar structure but lacks the additional functional groups that may enhance activity.

    2-(5-Tetrazolyl)-pyridine: Lacks the carboxyl group, which may affect its reactivity and binding properties.

    5-Carboxy-2-pyridyl-1H-tetrazole: Another structural isomer with potential differences in biological activity.

Uniqueness: 5-Carboxy-2-(5-tetrazolyl)-pyridine is unique due to the presence of both the carboxyl group and the tetrazole ring, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(2H-tetrazol-5-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c13-7(14)4-1-2-5(8-3-4)6-9-11-12-10-6/h1-3H,(H,13,14)(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOENMVXVGUYPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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